SAR-Validated Ethyl Spacer Differential vs. Propyl Homologs in Histamine Receptor Subtype Profiling
The core comparative structural differentiation of 2-[2-(1H-imidazol-5-yl)ethyl]guanidine lies in its two-carbon (ethyl) spacer between the imidazole and guanidine moieties. SAR studies within the imidazolylalkylguanidine class have quantified that elongation of the spacer length by a single methylene group (to a three-carbon propyl chain) is the key step toward potent and selective hH4R agonism [1]. Conversely, compounds with the ethyl spacer (two-carbon chain)—the scaffold of 2-[2-(1H-imidazol-5-yl)ethyl]guanidine—serve as the minimal structural framework from which activity at H2R and H3R is derived. Modification of the connecting chain length from two to three carbons converts the pharmacological profile: the acetylguanidine-type compound UR-PI97 (2-carbamoyl-1-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenylpropyl)guanidine) containing the ethyl spacer shows highly potent hH3R inverse agonism with KB = 3.8 nM (Emax = -0.97) and >300-fold selectivity over hH4R [2].
| Evidence Dimension | Histamine H3 receptor inverse agonism potency and selectivity over H4 receptor |
|---|---|
| Target Compound Data | 2-[2-(1H-Imidazol-5-yl)ethyl]guanidine (ethyl spacer): no quantitative GTPase assay data available; serves as core scaffold for UR-PI97 |
| Comparator Or Baseline | UR-PI97 (carbamoylguanidine with 2-carbon ethyl spacer): KB = 3.8 nM, Emax = -0.97, selectivity >300-fold over hH4R; UR-PI376 (cyanoguanidine with 4-carbon butyl spacer): hH4R EC50 = 34 nM, Emax = 0.93 |
| Quantified Difference | Spacer elongation from 2 to 4 carbons shifts primary activity from H3R inverse agonism (UR-PI97: KB 3.8 nM) to H4R agonism (UR-PI376: EC50 34 nM) with reciprocal selectivity changes of >300-fold [2] |
| Conditions | Steady-state GTPase assays using membrane preparations of Sf9 insect cells expressing human HR subtypes (hH1R, hH2R, hH3R, hH4R) [2] |
Why This Matters
For procurement: chain length variation dictates which histamine receptor subtype is engaged—selecting the ethyl-spacer scaffold for H3R-oriented research avoids unintended H4R activation typically seen with longer-chain analogs.
- [1] Sasse, A., Schunack, W., & Buschauer, A. (2001). Imidazolylalkylguanidines as a promising structural motif for the development of HR ligands with new pharmacological profiles. Drug Design and Discovery, 18(2-3), 89-101. View Source
- [2] Sasse, A., et al. (2003). Pharmacological characterization of UR-PI97, a highly potent and selective histamine H3 receptor inverse agonist. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(Suppl 1), R62. View Source
